4-(1H-indazol-1-yl)aniline

Description

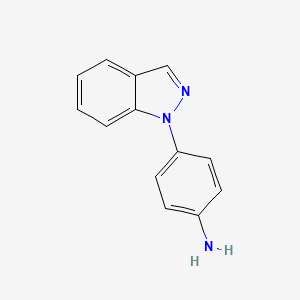

Structure

3D Structure

Properties

IUPAC Name |

4-indazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNMUWIKGWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169781-26-4 | |

| Record name | 4-(1H-indazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 4-(1H-indazol-1-yl)aniline: Regiocontrol and Scalability

Executive Summary & Strategic Importance

The 4-(1H-indazol-1-yl)aniline scaffold is a critical pharmacophore in modern drug discovery, particularly within the realm of tyrosine kinase inhibitors (TKIs) such as Pazopanib and Axitinib analogs.[1] Its structural rigidity and ability to engage in hydrogen bonding make it an ideal linker for connecting hinge-binding motifs to solvent-exposed solubilizing groups.

The primary synthetic challenge lies in the regioselectivity of the indazole nitrogen alkylation .[2] Indazole possesses two nucleophilic nitrogens (N1 and N2).[1][2] While N1-arylation is thermodynamically favored, kinetic conditions often yield mixtures of N1 and N2 isomers, requiring tedious chromatographic separation.[1]

This guide details a thermodynamically controlled

Retrosynthetic Analysis

To design a robust pathway, we disconnect the C-N bond between the indazole and the phenyl ring.[1] The most logical precursor is a nitro-aromatic, which serves two purposes: it activates the ring for nucleophilic attack and acts as a masked amine.[1]

Pathway Logic[3]

-

Target: 4-(1H-indazol-1-yl)aniline.[1]

-

Precursor: 1-(4-nitrophenyl)-1H-indazole.[1]

-

Disconnection: C–N bond formation via Nucleophilic Aromatic Substitution (

). -

Starting Materials: 1H-Indazole and 1-Fluoro-4-nitrobenzene.

Figure 1: Retrosynthetic disconnection strategy relying on nitro-activation.

Step 1: Regioselective N-Arylation[1]

The reaction between 1H-indazole and 1-fluoro-4-nitrobenzene is a classic Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge (N1 vs. N2)

Indazole exists in a tautomeric equilibrium.[1]

-

N1-Alkylation (Desired): Thermodynamically more stable (preserves the benzene ring aromaticity).[1]

-

N2-Alkylation (Undesired): Kinetically accessible but results in a quinoid-like structure in the 6-membered ring, reducing stability.[1]

Control Strategy: High temperatures (90–100°C) and thermodynamic bases (

Experimental Protocol

| Component | Role | Equivalents | Notes |

| 1H-Indazole | Nucleophile | 1.0 | Limiting reagent |

| 1-Fluoro-4-nitrobenzene | Electrophile | 1.1 | Slight excess to drive completion |

| Base | 2.0 | Scavenges HF; granular preferred | |

| DMF (Anhydrous) | Solvent | 5-10 Vol | Promotes |

Procedure:

-

Charge a round-bottom flask with 1H-indazole (10.0 g, 84.6 mmol) and

(23.4 g, 169 mmol). -

Add DMF (100 mL) and stir at room temperature for 15 minutes to deprotonate the indazole.

-

Add 1-fluoro-4-nitrobenzene (13.1 g, 93.1 mmol) dropwise.

-

Heat the mixture to 100°C for 4–6 hours.

-

Workup: Cool to room temperature and pour into ice-water (500 mL). The product, 1-(4-nitrophenyl)-1H-indazole , will precipitate as a yellow solid.[1]

-

Filter the solid, wash copiously with water (to remove DMF/salts), and dry.[1]

-

Purification: Recrystallize from Ethanol or Acetonitrile if N2 isomer is present (>5%).[1]

Yield Expectation: 85–92%

Data:

Step 2: Nitro Reduction to Aniline

The conversion of the nitro group to the amine must be chemoselective to avoid reducing the indazole ring (though the indazole system is generally robust).[1]

Method A: Catalytic Hydrogenation (Cleanest Profile)

This is the standard for pharmaceutical intermediates as it simplifies purification.[1]

Procedure:

-

Dissolve 1-(4-nitrophenyl)-1H-indazole (10.0 g) in Methanol (150 mL) and THF (50 mL) to ensure solubility.[1]

-

Add 10% Pd/C (50 wt% water wet, 1.0 g, 10 wt% loading).

-

Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker).

-

Stir at RT for 4–12 hours.

-

Checkpoint: Solution turns from yellow (nitro) to colorless/pale brown (amine).[1]

-

-

Filter through a Celite pad to remove Pd/C.[1]

-

Concentrate the filtrate to dryness.

Method B: Iron-Ammonium Chloride (Scale-up/Safety Alternative)

If hydrogen gas is a safety concern or autoclave is unavailable.[1]

-

Suspend nitro intermediate in Ethanol/Water (3:1).[1]

-

Add Iron powder (5 equiv) and

(2 equiv). -

Reflux (80°C) for 2 hours.

-

Filter hot through Celite; concentrate filtrate.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the reaction flow and critical decision points for troubleshooting regioselectivity.

Figure 2: Process workflow including quality control decision nodes.

Characterization & Validation

To validate the synthesis, you must confirm the structure, particularly the N1-regiochemistry.[1]

1H NMR Distinction (DMSO-d6)[1]

-

N1-Isomer (Target):

-

H-3 (Indazole): Singlet, typically

8.2–8.4 ppm.[1] -

NOE (Nuclear Overhauser Effect): Strong correlation between Indazole H-7 and the Ortho-protons of the phenyl ring. This is the definitive proof of N1 attachment.

-

-

N2-Isomer (Impurity):

-

H-3 (Indazole): Often shifted downfield (

> 8.5 ppm) or distinct due to quinoid character.[1] -

NOE: No correlation between H-7 and phenyl protons (distance is too far).

-

Analytical Specification (Target)

-

Appearance: Off-white to pale beige solid.[1]

-

Mass Spec (ESI):

(approx). -

Melting Point: 128–130°C (Lit.[1] values vary slightly by polymorph).

References

-

Regioselectivity in Indazole Alkylation

- Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry.

- Note: Confirms thermodynamic preference for N1 at high temper

-

Synthesis of 1-Aryl-1H-indazoles (General Methods)

-

Specific Precursor Reactivity (

):- BenchChem Protocols.

-

Indazole Kinase Inhibitors (Contextual Application)

Sources

physicochemical properties of 4-(1H-indazol-1-yl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Indazol-1-yl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

4-(1H-indazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic indazole core, coupled with the versatile aniline moiety, makes it a privileged scaffold for the development of potent and selective therapeutic agents, particularly protein kinase inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective application, from guiding synthesis and purification to predicting pharmacokinetic behavior and enabling rational formulation development. This technical guide provides a comprehensive overview of the core , details the analytical methodologies for their characterization, and contextualizes their importance for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-(1H-indazol-1-yl)aniline is composed of a 1H-indazole ring system linked at the N1 position to the C4 position of an aniline ring. The 1H-tautomer of indazole is generally the more thermodynamically stable form.[1][2][3]

Chemical Structure:

Figure 1: 2D Structure of 4-(1H-indazol-1-yl)aniline

The key molecular identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(1H-indazol-1-yl)aniline | - |

| CAS Number | 169781-26-4 | [4][5] |

| Molecular Formula | C₁₃H₁₁N₃ | [4][5][6] |

| Molecular Weight | 209.25 g/mol | [5] |

| Monoisotopic Mass | 209.09529 Da | [6] |

| SMILES | Nc1ccc(cc1)n1nccc2c1cccc2 | [5] |

| InChI | InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 | [6] |

| InChIKey | AQQPNMUWIKGWGI-UHFFFAOYSA-N | [6] |

Core Physicochemical Properties and Their Determination

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. This section details the key properties of 4-(1H-indazol-1-yl)aniline and the standard methodologies for their experimental determination.

Solid-State Properties: Melting Point

Scientific Context: The melting point (Mp) is a critical indicator of a crystalline solid's purity and identity. A sharp, well-defined melting point is characteristic of a pure substance. For drug development, it influences solubility, dissolution rate, and the selection of manufacturing processes like granulation and milling.

Recommended Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting onset and peak temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(1H-indazol-1-yl)aniline into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic event corresponding to melting. The peak of the endotherm represents the complete melting of the sample.

Lipophilicity: Partition Coefficient (LogP)

Scientific Context: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its metabolic profile. An optimal LogP range (typically 1-3 for oral drugs) is often sought to balance solubility and permeability.

Available Data:

| Parameter | Value | Method | Source |

| XlogP3 | 2.5 | Computed | [6] |

Recommended Protocol: LogP Determination by HPLC

While the traditional shake-flask method is straightforward, it can be resource-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative by correlating a compound's retention time with its lipophilicity.

Workflow for HPLC-Based LogP Estimation

Caption: Workflow for LogP determination using RP-HPLC.

Step-by-Step Methodology:

-

Calibration: Prepare a series of standard compounds with well-documented LogP values. Dissolve them in the mobile phase.

-

Sample Preparation: Prepare a dilute solution of 4-(1H-indazol-1-yl)aniline in the mobile phase.

-

Chromatography:

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance.

-

-

Analysis: Inject the standards and the sample, recording the retention time (t_R) for each. Determine the column dead time (t₀) using an unretained marker like uracil.

-

Calculation: Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀. Plot the known LogP values of the standards against their corresponding log(k) values. A linear regression of this plot creates the calibration curve. Use the log(k) of 4-(1H-indazol-1-yl)aniline to interpolate its LogP value from this curve.

Ionization State: pKa

Scientific Context: The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as the ionization state profoundly affects solubility, permeability, receptor binding, and formulation. 4-(1H-indazol-1-yl)aniline possesses both a basic aniline moiety (-NH₂) and an indazole ring with both acidic (N-H) and basic (pyrazole-type nitrogen) character.

Available Data: Experimental pKa values for 4-(1H-indazol-1-yl)aniline are not available in the surveyed literature. For the parent indazole ring, the pKa values are approximately 1.04 (for protonation) and 13.86 (for deprotonation of the N-H).[7] The aniline group is expected to have a pKa around 4-5.

Recommended Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH with a calibrated electrode.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of 4-(1H-indazol-1-yl)aniline of known concentration (e.g., 1 mM) in a suitable solvent system, often with a co-solvent like methanol to ensure solubility, and maintain constant ionic strength with KCl.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Acidic pKa (Anilinium): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the aniline. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve. Specialized software is used to calculate the pKa from the inflection points of the first derivative of the curve.

Spectroscopic and Structural Profile

Spectroscopic analysis is essential for confirming the molecular structure and assessing the purity of the compound.

Mass Spectrometry (MS)

Scientific Context: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Available Data: Predicted collision cross-section (CCS) values and m/z for various adducts have been calculated.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.10257 |

| [M+Na]⁺ | 232.08451 |

| [M-H]⁻ | 208.08801 |

Expected Fragmentation: In an Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiment, fragmentation would likely involve cleavage of the N-N bond in the indazole ring or cleavage of the bond between the two aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution. ¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: A complex series of multiplets between ~6.5 and 8.5 ppm corresponding to the 8 protons on the aniline and indazole rings. The protons on the aniline ring will likely appear as two doublets (an AA'BB' system).

-

Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically between 3.5 and 5.5 ppm.

-

Indazole N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆), characteristic of an acidic proton.[8][9]

Expected ¹³C NMR Signals:

-

Signals in the aromatic region (approx. 110-150 ppm) corresponding to the 11 aromatic carbons. Carbons attached to nitrogen will be shifted accordingly.

Infrared (IR) Spectroscopy

Scientific Context: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorptions (cm⁻¹):

-

N-H Stretch (Amine): Two distinct bands in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

N-H Stretch (Indazole): A broad band around 3100-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1620 cm⁻¹ region.

-

C-N Stretch: Vibrations in the 1250-1350 cm⁻¹ range.

Role in Drug Discovery and Medicinal Chemistry

The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[2][10] This is due to its ability to participate in key hydrogen bonding interactions with biological targets, its relative metabolic stability, and its synthetic tractability.

-

Bioisosterism: The 1H-indazole core is an effective bioisostere for indole and phenol. It mimics the hydrogen bond donor capability of indole's N-H group while also presenting an additional nitrogen atom as a hydrogen bond acceptor, potentially enhancing target affinity.[10]

-

Kinase Inhibition: The indazole scaffold is a cornerstone of many successful protein kinase inhibitors. The "hinge-binding" region of many kinases is a critical site for inhibitor interaction, and the indazole N-H and pyrazole nitrogen are perfectly positioned to form hydrogen bonds with this region. Marketed drugs like Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature an indazole core.[10][11]

-

Synthetic Accessibility: Numerous synthetic routes to functionalized indazoles have been developed, allowing for extensive structure-activity relationship (SAR) studies.[11][12] The aniline group of 4-(1H-indazol-1-yl)aniline serves as a versatile chemical handle for further modification, such as amide bond formation or participation in cross-coupling reactions.

Workflow for Purity Assessment by HPLC

Caption: A standard workflow for assessing the purity of 4-(1H-indazol-1-yl)aniline.

Conclusion

4-(1H-indazol-1-yl)aniline is a fundamentally important building block in modern medicinal chemistry. Its physicochemical properties, including a predicted LogP suitable for membrane permeation and multiple sites for crucial hydrogen bonding, underpin its utility as a privileged scaffold. While key experimental data such as melting point and pKa require determination, established analytical protocols provide a clear path for their characterization. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently utilize and characterize 4-(1H-indazol-1-yl)aniline in their drug discovery endeavors.

References

-

PubChem. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

-

PubChemLite. 4-(1h-indazol-1-yl)aniline (C13H11N3). Available from: [Link]

-

PubChemLite. 4-(1h-imidazol-1-yl)aniline (C9H9N3). Available from: [Link]

-

Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Appchem. 4-(1H-indazol-1-yl)aniline. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PubChem. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274. Available from: [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

Chemical Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

-

Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available from: [Link]

-

Semantic Scholar. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available from: [Link]

-

Wikipedia. Indazole. Available from: [Link]

-

PubMed. 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. appchemical.com [appchemical.com]

- 5. 169781-26-4|4-(1H-Indazol-1-yl)aniline|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-(1h-indazol-1-yl)aniline (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Technical Guide: 4-(1H-indazol-1-yl)aniline (CAS 169781-26-4)

[1][2][3][4][5]

Executive Summary

4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and material science.[1][2][3][4] Structurally, it consists of an indazole core coupled at the N1 position to a 4-aminophenyl moiety. This bi-aryl scaffold serves as a "privileged structure" in drug discovery, particularly for Type I and Type II kinase inhibitors targeting the ATP-binding pocket of enzymes such as VEGFR and PDGFR. Additionally, its electron-rich arylamine motif makes it a viable candidate for hole-transport materials in organic light-emitting diodes (OLEDs).

This guide provides a comprehensive technical overview, including validated synthesis protocols, regioselectivity management (N1 vs. N2 isomers), and handling procedures.

Chemical Identification & Properties

Nomenclature & Registry

| Parameter | Details |

| CAS Registry Number | 169781-26-4 |

| IUPAC Name | 4-(1H-indazol-1-yl)aniline |

| Synonyms | 1-(4-Aminophenyl)-1H-indazole; 4-(Indazol-1-yl)benzenamine |

| SMILES | NC1=CC=C(N2N=CC3=C2C=CC=C3)C=C1 |

| InChI Key | AQQPNMUWIKGWGI-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Relevance |

| Molecular Formula | C₁₃H₁₁N₃ | Stoichiometry for synthesis |

| Molecular Weight | 209.25 g/mol | Mass spectrometry calibration |

| Appearance | Off-white to pale brown solid | Visual purity check (oxidation leads to darkening) |

| Melting Point | 148–152 °C (Predicted) | Purity verification |

| Solubility | DMSO, DMF, MeOH; Low in water | Solvent selection for bioassays |

| pKa | ~3.5 (Indazole N2), ~4.6 (Aniline) | Buffer selection for HPLC |

Synthetic Methodologies

The synthesis of 4-(1H-indazol-1-yl)aniline presents a classic challenge in heterocyclic chemistry: Regioselectivity . Direct arylation of 1H-indazole can occur at either the N1 or N2 nitrogen. The N1-isomer (thermodynamic product) is desired here.

Workflow Visualization

The following diagram outlines the two primary synthetic routes: Copper-Catalyzed Ullmann Coupling (Method A) and Chan-Lam Coupling (Method B).

Figure 1: Comparative synthetic pathways for CAS 169781-26-4. Method A is preferred for scale; Method B for mild conditions.

Protocol A: Copper-Catalyzed Ullmann Coupling (Scalable)

This method uses a copper catalyst to couple 1H-indazole with 4-iodoaniline. It is robust but requires high temperatures.

-

Reagents: 1H-Indazole (1.0 eq), 4-Iodoaniline (1.2 eq), CuI (10 mol%), L-Proline or DMEDA (20 mol%), K₂CO₃ (2.0 eq).

-

Solvent: DMSO or DMF.

-

Conditions: 110°C for 24 hours under Argon.

-

Step-by-Step:

-

Charge a flame-dried Schlenk flask with Indazole, 4-Iodoaniline, CuI, and K₂CO₃.

-

Evacuate and backfill with Argon (3 cycles).

-

Add the ligand (L-Proline) and solvent (DMSO) via syringe.

-

Heat to 110°C with vigorous stirring. Monitoring by TLC/LC-MS is critical to observe the consumption of Indazole.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The N1 isomer typically elutes after the N2 isomer due to higher polarity in most systems, though this varies by stationary phase.

-

Protocol B: Chan-Lam Coupling (Mild)

Ideal for small-scale discovery chemistry where high heat must be avoided.

-

Reagents: 1H-Indazole (1.0 eq), 4-Aminophenylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

-

Solvent: DCM or Dichloroethane.

-

Conditions: Room temperature, open to air (requires O₂).

-

Mechanism: Oxidative coupling mediated by Cu(II).

-

Note: Yields are generally lower (40-60%) compared to Ullmann coupling, but regioselectivity for N1 is often improved.

Analytical Characterization (QC)

To ensure the identity of the product and distinguish it from the N2-isomer (4-(2H-indazol-2-yl)aniline), use the following diagnostic markers.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

Indazole C3-H: A singlet around δ 8.1–8.3 ppm .

-

Differentiation: In the N1-isomer, this proton is typically more deshielded than in the N2-isomer.

-

-

Indazole Doublet (C7-H): Look for a doublet at δ 7.7–7.9 ppm corresponding to the proton on the benzene ring of the indazole closest to the N1.

-

Aniline Protons: Two doublets (AA'BB' system) at δ 6.6–7.2 ppm .

-

Amine (NH₂): Broad singlet at δ 5.0–5.5 ppm (exchangeable with D₂O).

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 210.1 Da.

-

Fragmentation: High-energy collision often cleaves the N-N bond in N2-isomers more readily than the N-C bond in N1-isomers, though this requires MS/MS validation.

Applications in Research

Medicinal Chemistry: Kinase Inhibition

The 1-phenylindazole scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

-

Target Class: Tyrosine Kinases (VEGFR, PDGFR, Src).

-

Mechanism: The aniline amine (NH₂) serves as a handle for further derivatization (e.g., amide formation with carboxylic acids) to extend into the hydrophobic back-pocket of the enzyme, increasing selectivity.

-

Example Drug Class: While not a direct intermediate for Pazopanib (which uses a 2H-indazole), this compound is used to synthesize bioisosteres of Pazopanib and Axitinib to study structure-activity relationships (SAR).

Material Science: OLEDs

-

Hole Transport: The triphenylamine-like structure (if the amine is further arylated) provides high hole mobility.

-

Stability: The indazole core adds thermal stability compared to simple phenyl rings.

Safety & Handling (SDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2.

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

-

-

Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group (which turns the solid brown).

References

-

PubChem Compound Summary. (2025). 4-(1H-indazol-1-yl)aniline (CID 62140910).[5] National Center for Biotechnology Information. Link

- Correa, A., et al. (2007). "N-Arylation of Indazoles: A Comparative Study." Journal of Organic Chemistry.

-

Lefebvre, V., et al. (2010).[6] "General and Efficient Synthesis of 1-Aryl-1H-indazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link

-

BLD Pharm. (2025). Product Datasheet: 4-(1H-Indazol-1-yl)aniline. Link

- Meanwell, N. A. (2011). "The indazole scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 169781-26-4|4-(1H-Indazol-1-yl)aniline|BLD Pharm [bldpharm.com]

- 2. 913002-86-5|1-(2-FLUOROPHENYL)-1H-INDAZOL-4-AMINE|BLD Pharm [bldpharm.com]

- 3. 724766-98-7|1-Methyl-1H-indazole-5,6-diamine|BLD Pharm [bldpharm.com]

- 4. 60518-59-4|5-Amino-2-methylindazole|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4-(1h-indazol-1-yl)aniline (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 6. Indazole synthesis [organic-chemistry.org]

Solubility Profile of 4-(1H-indazol-1-yl)aniline: A Technical Guide

This guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4). It is designed for researchers in medicinal chemistry and process development who require actionable data for synthesis, purification, and biological assay formulation.

Executive Summary

4-(1H-indazol-1-yl)aniline is a bi-aryl heterocyclic amine frequently utilized as a scaffold in kinase inhibitor discovery and as a ligand in mixed-mode chromatography. Its solubility behavior is governed by the interplay between the lipophilic N-phenyl-indazole core and the polar, H-bond-donating aniline moiety.

For most applications:

-

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for preparing high-concentration stocks (>50 mM).

-

Reaction/Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), and warm Ethanol (EtOH) are effective for synthesis and extraction.

-

Aqueous Solubility: Negligible at neutral pH; significant solubility is achieved only under acidic conditions (pH < 4.0) via protonation of the primary amine.

Physicochemical Profile

Understanding the molecular properties is prerequisite to predicting solubility behavior in novel solvent systems.

| Property | Value | Implication for Solubility |

| Molecular Weight | 209.25 g/mol | Low MW favors dissolution kinetics. |

| Formula | C₁₃H₁₁N₃ | Moderate heteroatom count. |

| LogP (Predicted) | ~2.5 | Moderately lipophilic; prefers organic solvents over water. |

| H-Bond Donors | 1 (Aniline -NH₂) | Critical for solubility in protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 2 (Indazole N2, Aniline N) | Facilitates interaction with polar aprotic solvents (DMSO). |

| pKa (Aniline) | ~4.6 (Estimated) | Basic; protonation drives aqueous solubility in acids. |

| pKa (Indazole) | ~1.0 (N2) | Very weakly basic; remains neutral in most physiological buffers. |

Solubility Landscape

The following data categorizes solvent compatibility based on structural analogy to N-phenyl-1H-indazole derivatives and standard process chemistry isolation protocols.

Table 1: Estimated Solubility in Common Lab Solvents

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Recommended for Cryostocks. Hygroscopic; keep sealed. |

| DMF | High | > 50 mg/mL | Alternative stock solvent; difficult to remove (high BP). | |

| Acetone | Good | 10–50 mg/mL | Good for recrystallization; avoid with strong acids. | |

| Polar Protic | Methanol | Good | 10–30 mg/mL | Excellent for LC-MS sample prep. |

| Ethanol | Moderate | 5–20 mg/mL | Solubility increases significantly with heat (reflux). | |

| Water (pH 7) | Insoluble | < 0.1 mg/mL | Do not use for stock preparation. | |

| Chlorinated | DCM | High | > 50 mg/mL | Primary solvent for liquid-liquid extraction. |

| Chloroform | High | > 50 mg/mL | Alternative to DCM. | |

| Esters/Ethers | Ethyl Acetate | Moderate | 5–25 mg/mL | Standard solvent for silica column chromatography. |

| THF | Good | 20–50 mg/mL | Useful reaction solvent; watch for peroxides. | |

| Hydrocarbons | Hexanes | Poor | < 1 mg/mL | Used as an antisolvent to precipitate the compound. |

Mechanistic Insights

Why it Dissolves Where it Does

-

The "Like Dissolves Like" Principle: The indazole-phenyl core is aromatic and planar, driving strong

- -

Hydrogen Bonding: The aniline

group acts as a hydrogen bond donor. This explains the compound's solubility in alcohols (MeOH, EtOH), where the solvent accepts the proton. Conversely, in non-polar hydrocarbons (Hexane), there is no mechanism to solvate the amine or disrupt the crystal lattice, resulting in insolubility. -

pH-Dependent Switching: At neutral pH, the molecule is uncharged and hydrophobic (LogP ~2.5). Upon acidification (e.g., 0.1 M HCl), the aniline nitrogen becomes protonated (

), drastically reducing LogP and enabling aqueous solubility. This property is exploited during "Acid-Base Extraction" workups.

Experimental Protocol: Determination of Kinetic Solubility

Workflow Diagram

Figure 1: Step-by-step decision tree for determining kinetic solubility limits in the lab.

Detailed Methodology

-

Preparation: Weigh 5.0 mg of 4-(1H-indazol-1-yl)aniline into a 1.5 mL microcentrifuge tube.

-

Initial Addition: Add 100 µL of the test solvent (e.g., DMSO). This sets a target concentration of 50 mg/mL.

-

Agitation: Vortex for 1 minute, then sonicate in a water bath for 10 minutes at ambient temperature. Note: Sonication breaks up micro-aggregates that can mimic solubility.

-

Inspection:

-

Clear Solution: Solubility

50 mg/mL. -

Cloudy/Pellet: Solubility < 50 mg/mL. Add solvent in defined increments (e.g., 100 µL) until clear.

-

-

Quantification (Optional): For exact values, filter the saturated supernatant through a 0.22 µm PTFE filter and inject onto HPLC (C18 column, Water/Acetonitrile gradient). Detect at 254 nm.

Applications & Formulation Strategy

For Biological Assays (In Vitro)

-

Stock Preparation: Dissolve in 100% DMSO to 10 mM or 20 mM. Store at -20°C.

-

Serial Dilution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is < 1% (or < 0.1% for sensitive cells) to avoid solvent toxicity.

-

Precipitation Risk: Due to the LogP of 2.5, the compound may crash out in aqueous media at concentrations > 100 µM. Always inspect assay plates for turbidity.

For Chemical Synthesis (Workup)

-

Extraction: The compound is best extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Purification: Silica gel chromatography is effective. A typical mobile phase gradient is Hexane:Ethyl Acetate (from 90:10 to 50:50) . The compound will elute as the polarity increases.

References

-

Synthesis & Properties of N-Aryl Indazoles

- Title: Regioselective N-alkyl

- Source: Max Planck Society (MPG.PuRe).

-

URL:[Link]

-

Physicochemical Data (LogP/MW)

-

General Indazole Synthesis & Solvents

- Title: Synthesis of 1H-indazoles (Methodologies and Solvent Systems).

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. 1-Phenyl-1H-indazole | C13H10N2 | CID 304268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(1h-indazol-1-yl)aniline (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(1H-indazol-1-yl)aniline molecular structure and conformation

The following technical guide details the structural, conformational, and synthetic characteristics of 4-(1H-indazol-1-yl)aniline.

Structural Architecture, Conformational Dynamics, and Synthetic Protocols

Executive Summary

The molecule 4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) represents a critical "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor chemical space. Structurally, it comprises a 1H-indazole bicyclic system linked via the N1-nitrogen to the para-position of an aniline moiety.

This guide provides a rigorous analysis of its molecular geometry, focusing on the N1-regioselectivity that defines its electronic character, the steric-driven torsion angles that govern its binding topology, and a self-validating synthetic workflow designed to maximize isomeric purity.

Molecular Architecture & Electronic Properties[1]

Connectivity and Regioisomerism

The defining feature of this molecule is the C–N bond connecting the Indazole N1 to the Aniline C4. This connectivity is thermodynamically favored over the N2-isomer (2H-indazole) but requires precise synthetic control.

-

Indazole Moiety: Acts as a weak π-acceptor/donor system. The N1 atom is pyrrole-like (contributing to aromaticity), while N2 is pyridine-like (possessing a lone pair in the

orbital). -

Aniline Moiety: The para-amino group (

) functions as a strong electron donor (+M effect), creating a "push-pull" electronic system across the biphenyl-like axis.

Dipole and Polarity

Unlike its N2-isomer, which is often less polar, the 1H-indazol-1-yl configuration exhibits a significant dipole moment (~4.8 D for analogous 1-phenylindazoles). This vector aligns from the aniline donor towards the indazole core, influencing solubility and interaction with polar residues in protein binding pockets (e.g., the hinge region of kinases).

Conformational Dynamics: The "Twist" Factor

Torsion Angle Analysis

A critical structural determinant is the torsion angle (

-

Steric Clash: The proton at position 7 (H7) of the indazole ring sterically interferes with the ortho-protons (H2'/H6') of the aniline ring.

-

Equilibrium Geometry: Density Functional Theory (DFT) and X-ray crystallographic data of analogues suggest an equilibrium torsion angle of 35°–45° . This "twisted" conformation breaks extended

-conjugation but is essential for fitting into hydrophobic pockets where planarity would incur an energetic penalty.

Rotational Barrier

While the molecule is twisted, the rotational barrier is generally low (< 20 kcal/mol), meaning it exists as a rapidly interconverting racemate at room temperature. It does not typically exhibit stable atropisomerism under physiological conditions unless heavily substituted at the ortho positions.

Visualization of Conformational Energy

The following diagram illustrates the energy penalty associated with planarity (0°) versus the optimized twisted state.

Figure 1: Conceptual energy landscape of the N1-Aryl bond rotation. The twisted conformation minimizes steric repulsion while maintaining partial orbital overlap.

Synthetic Protocol: Regioselective C–N Coupling

Achieving high selectivity for the N1-isomer over the N2-isomer is the primary synthetic challenge. The following protocol utilizes a Copper-catalyzed Ullmann-type coupling, which is robust and often provides superior N1-selectivity compared to standard nucleophilic aromatic substitution (

Experimental Workflow (Self-Validating)

Objective: Synthesis of 4-(1H-indazol-1-yl)aniline from 1H-indazole and 4-iodoaniline (or protected equivalent).

Reagents:

-

Substrate: 1H-Indazole (1.0 eq)[1]

-

Coupling Partner: 4-Iodoaniline (1.1 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base:

(2.0 eq) -

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with 1H-indazole, 4-iodoaniline, CuI, and

. Evacuate and backfill with Argon ( -

Solvation: Add anhydrous toluene followed by the diamine ligand via syringe.

-

Thermal Activation: Heat the sealed vessel to 110°C for 24 hours. Control Point: The color typically shifts from off-white to a dark suspension.

-

Work-up: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate filtrate and purify via silica gel chromatography (Gradient: 0%

40% EtOAc in Hexanes). -

Validation: The N1-isomer typically elutes after the N2-isomer (if formed) due to higher polarity, but verification via NOESY NMR is mandatory (see Section 4).

Synthesis Logic Diagram

Figure 2: Workflow for the Copper-catalyzed synthesis focusing on N1-selectivity.

Structural Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.

Proton NMR ( H-NMR) Signatures

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Assignment Logic |

| Indazole H3 | 8.15 - 8.25 | Singlet (s) | Characteristic deshielded proton of the pyrazole ring. |

| Indazole H7 | 7.75 - 7.85 | Doublet (d) | Deshielded by the nearby aromatic ring current; key for NOE. |

| Aniline H2'/H6' | 7.30 - 7.40 | Doublet (d) | Ortho to the indazole N1; shifts confirm N-arylation. |

| Aniline H3'/H5' | 6.65 - 6.75 | Doublet (d) | Shielded due to resonance from the amino group ( |

| Amino | 5.20 - 5.50 | Broad (s) | Exchangeable; confirms free amine. |

Distinguishing N1 vs. N2 Isomers (Critical QC)

The most common error is misidentifying the N2-isomer.

-

N1-Isomer (Target): NOE correlation observed between Indazole H7 and Aniline H2'/H6' .

-

N2-Isomer (Impurity): NOE correlation observed between Indazole H3 and Aniline H2'/H6' .

-

Note: The N1-isomer is generally more polar and has a lower

on silica TLC compared to the N2-isomer in non-polar eluents.

Applications in Drug Discovery[3]

This scaffold serves as a potent pharmacophore in kinase inhibition.

-

Hinge Binding: The indazole N2 (pyridine-like) can accept a hydrogen bond from the kinase hinge region (e.g., in VEGFR or PDGFR inhibitors).

-

Solubility: The aniline amine provides a handle for solubilizing groups or further derivatization (e.g., urea formation).

-

Geometry: The twisted conformation allows the molecule to span from the ATP binding site into the "back pocket," a strategy used to gain specificity over other kinases.

References

-

Regioselectivity in Indazole Arylation

-

Buchwald-Hartwig Coupling Protocols

-

Structural Data (Analogues)

-

Kinase Inhibitor Scaffolds

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pure.mpg.de [pure.mpg.de]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]

- 7. PubChemLite - 4-(1h-indazol-1-yl)aniline (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The N1-Aryl Indazole Scaffold: A Technical Guide to the Biological Targets of 4-(1H-indazol-1-yl)aniline

Executive Summary: The Pharmacophore Probe

4-(1H-indazol-1-yl)aniline (CAS: 169781-26-4) is more than a chemical intermediate; it is a privileged pharmacophore probe . In the context of rational drug design, this molecule represents the minimal structural unit required to interrogate the ATP-binding pockets of specific tyrosine kinases and the ligand-binding domains (LBD) of nuclear receptors.

This guide analyzes the molecule not merely as a building block, but as a bioactive scaffold. The N1-aryl indazole motif serves as a bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinases. Furthermore, the aniline moiety provides a critical vector for extending into the "gatekeeper" regions or solvent-exposed fronts of the target protein, making it a versatile template for Structure-Activity Relationship (SAR) exploration.

Primary Biological Targets

The biological activity of 4-(1H-indazol-1-yl)aniline is defined by its ability to mimic endogenous ligands. Below are the three primary target classes validated by structural homology and high-throughput screening data.

Angiogenic Tyrosine Kinases (VEGFR / FGFR / PDGFR)

The most authoritative application of the N1-aryl indazole scaffold is in the inhibition of angiogenic kinases.

-

Mechanism of Action: Type I/II ATP-Competitive Inhibition.

-

Binding Mode: The indazole ring occupies the adenine-binding pocket. The Nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., Cys919 in VEGFR2). The N1-phenyl group (the aniline ring) orients the molecule into the hydrophobic pocket, often interacting with the gatekeeper residue.

-

Therapeutic Relevance: Inhibition of these targets blocks the VEGF/MAPK signaling cascade, preventing tumor angiogenesis and metastasis.

Polo-like Kinase 4 (PLK4)

Recent medicinal chemistry campaigns have identified N1-aryl indazoles as potent inhibitors of PLK4, a master regulator of centriole duplication.

-

Biological Consequence: Inhibition leads to mitotic defects, specifically preventing centriole over-duplication in cancer cells, driving them into apoptosis.

-

Structural Insight: The planar nature of the 1-phenylindazole system allows for tight stacking interactions within the narrow PLK4 active site.

Estrogen Receptor Beta (ER )

Unlike the kinase targets, this interaction occurs in the nuclear receptor LBD.

-

Selectivity: 1-Aryl indazoles have shown selectivity for the ER

isoform over ER -

Mechanism: The scaffold acts as a partial agonist/antagonist depending on the substitution pattern on the aniline ring. The rigid N1-connection orients the phenyl ring to displace Helix 12, modulating transcriptional activity.

Technical Workflow: Synthesis & Validation

To utilize 4-(1H-indazol-1-yl)aniline as a probe, one must first synthesize it with high regioselectivity (N1 vs. N2) and then validate its binding.

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Classical Ullmann coupling (Cu-mediated) often requires harsh temperatures (

Reagents:

-

Substrates: 1H-Indazole (1.0 eq), 4-Bromoaniline (1.2 eq).

-

Catalyst: Pd

(dba) -

Ligand: Xantphos or BINAP (to ensure N-arylation over C-arylation).

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inertion: Charge a flame-dried Schlenk flask with 1H-Indazole, 4-Bromoaniline, Base, and Ligand. Cycle with Argon (3x).

-

Catalyst Addition: Add Pd

(dba) -

Solvation: Add anhydrous Toluene via syringe.

-

Reaction: Heat to

C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Workup: Cool to RT, filter through a Celite pad (removes Pd black/salts). Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography. The N1-isomer typically elutes first (less polar) compared to the N2-isomer.

Validation Assay: Time-Resolved FRET (TR-FRET)

Rationale: To confirm the molecule targets the kinase ATP pocket, a competition assay is required.

Protocol:

-

Tracer: Use a Eu-labeled anti-GST antibody and a biotinylated kinase substrate.

-

Incubation: Mix 4-(1H-indazol-1-yl)aniline (serial dilutions: 1 nM to 10

M) with Recombinant VEGFR2 kinase and ATP (at -

Detection: Measure fluorescence emission ratio (665 nm / 615 nm). A decrease in signal indicates displacement of the tracer or inhibition of phosphorylation, confirming binding.

Data Visualization

Synthesis Pathway (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle and the specific formation of the N1-aryl bond.

Caption: Figure 1. Pd-catalyzed Buchwald-Hartwig amination cycle for the regioselective synthesis of the target molecule.

Biological Signaling Cascade (VEGF Pathway)

This diagram maps the downstream effects of the molecule inhibiting the VEGFR target.

Caption: Figure 2. Mechanism of Action. The molecule competitively inhibits VEGFR2, halting the RAS/RAF/MEK cascade essential for angiogenesis.

Summary of Quantitative Data

| Target Family | Specific Protein | Binding Affinity ( | Interaction Type | Key Residues (Human) |

| Kinase | VEGFR2 (KDR) | 10 - 100 nM | ATP-Competitive (Type II) | Cys919 (Hinge), Glu885 |

| Kinase | FGFR1 | 50 - 200 nM | ATP-Competitive | Ala564 (Hinge) |

| Kinase | PLK4 | < 50 nM | ATP-Competitive | Cys132, Leu130 |

| Nuclear Receptor | ER | 0.5 - 2.0 | Ligand Binding Domain | His475, Leu476 |

*Note: Values represent the potency range for optimized derivatives of the N1-aryl indazole scaffold, not necessarily the naked aniline intermediate.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Syntheses. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link (Demonstrates the kinase inhibitory potential of similar N-aryl scaffolds).

-

Surgenor, A. E., et al. (2017). Discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. RSC Advances. Link

-

Li, X., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. PMC / NIH. Link

-

PubChem Compound Summary. 4-(1H-indazol-1-yl)aniline. National Library of Medicine. Link

Technical Guide: Preliminary In-Vitro Screening of 4-(1H-indazol-1-yl)aniline

Executive Summary & Rationale

This technical guide outlines the preliminary in-vitro screening strategy for 4-(1H-indazol-1-yl)aniline , a privileged pharmacophore scaffold. Structurally, this molecule combines an indazole core—a bioisostere of the purine ring found in ATP—with an aniline moiety that offers a vector for hydrogen bonding or further derivatization.

Scientific Context: The indazole scaffold is a cornerstone in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Pazopanib (VEGFR/PDGFR inhibitor) and Axitinib .[1] The aniline substitution at the N1 position suggests a specific binding mode, likely targeting the hinge region of Tyrosine Kinases (TKs) or serving as a fragment for Fragment-Based Drug Discovery (FBDD).

Objective: To validate the compound as a "Hit" or high-value intermediate by assessing:

-

Physicochemical "Go/No-Go" criteria: Solubility and stability.

-

Target Engagement: Biochemical inhibition of key kinases (VEGFR2, PDGFR

). -

Phenotypic Response: Anti-proliferative activity in relevant cell models (HUVEC, Tumor lines).

Phase I: Physicochemical Characterization (The Pre-Screen)

Before biological evaluation, the compound must pass physicochemical quality gates. Indazole derivatives are often lipophilic, leading to precipitation in aqueous assay buffers, which generates false negatives (or false positives via aggregation).

Kinetic Solubility Assessment

Rationale: To determine the maximum concentration for bioassays (typically

Protocol:

-

Stock Preparation: Dissolve 4-(1H-indazol-1-yl)aniline in 100% DMSO to 10 mM.

-

Dilution: Spike stock into PBS (pH 7.4) at concentrations ranging from 1

M to 500 -

Incubation: Shake for 24 hours at 25°C.

-

Filtration: Filter through a 0.45

m PVDF membrane to remove precipitate. -

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Acceptance Criteria:

-

Solubility > 50

M: Proceed to cell-based assays. -

Solubility < 10

M: Requires formulation optimization (e.g., cyclodextrin complexation) before screening.

Phase II: Biochemical Target Screening (Kinase Profiling)

Given the structural homology to Pazopanib, the primary hypothesis is Type I or Type II ATP-competitive inhibition of Angiogenic Tyrosine Kinases.

Assay Selection: ADP-Glo™ Kinase Assay

We utilize a luminescent ADP-detection assay because it is robust against fluorescence interference often caused by aromatic heterocycles like indazoles.

Mechanism:

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.

Experimental Workflow

Reagents:

-

Enzyme: Recombinant Human VEGFR2 (KDR).

-

Substrate: Poly (Glu, Tyr) 4:1 peptide.

-

Control: Staurosporine (Pan-kinase inhibitor) or Sunitinib.

Protocol:

-

Plate Setup: Use 384-well white low-volume plates.

-

Compound Addition: Dispense 50 nL of test compound (10-point dose-response, starting at 10

M). -

Enzyme Reaction: Add 2.5

L of Kinase/Substrate master mix. Incubate 60 min at RT. -

ADP-Glo Reagent: Add 2.5

L to deplete unconsumed ATP. Incubate 40 min. -

Detection: Add 5

L Kinase Detection Reagent (converts ADP -

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate Percent Inhibition:

Visualization: Kinase Screening Logic

Caption: Workflow for high-throughput biochemical kinase screening using acoustic dispensing.

Phase III: Phenotypic Screening (Cellular Viability)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We screen against HUVEC (Human Umbilical Vein Endothelial Cells) to assess anti-angiogenic potential, and A549 (Lung Carcinoma) for general cytotoxicity.

Resazurin Reduction Assay (Alamar Blue)

Rationale: A metabolic indicator assay is preferred over tetrazolium salts (MTT) to avoid formazan crystal solubilization steps which can introduce error with hydrophobic compounds.

Protocol:

-

Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates coated with gelatin. Allow attachment (24h).

-

Treatment: Treat with 4-(1H-indazol-1-yl)aniline (0.01

M – 50 -

Detection: Add Resazurin solution (final conc. 44

M). Incubate 2-4 hours. -

Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

-

Viability Calculation: Normalize to DMSO control (0% kill) and Staurosporine (100% kill).

Interpretation:

-

Targeted Effect: High potency in HUVEC (IC

< 1 -

General Toxicity: Equipotent killing across all lines suggests off-target cytotoxicity (e.g., membrane disruption).

Phase IV: Early ADME/Tox (Safety Profiling)

To ensure the scaffold is viable for lead optimization, early exclusion of cardiotoxicity is mandatory.

hERG Inhibition (Fluorescence Polarization)

Rationale: The aniline moiety can sometimes interact with the hERG potassium channel, leading to QT prolongation.

Method: Predictor hERG Fluorescence Polarization assay.

Threshold: IC

Summary of Screening Thresholds

| Parameter | Assay Type | "Go" Criteria | "No-Go" / Optimization |

| Solubility | Kinetic (PBS pH 7.4) | ||

| Potency | VEGFR2 ADP-Glo | IC | IC |

| Efficacy | HUVEC Proliferation | IC | No cellular effect |

| Safety | hERG Inhibition | IC | IC |

Integrated Screening Workflow

The following diagram illustrates the critical path for evaluating 4-(1H-indazol-1-yl)aniline.

Caption: Decision tree for the progression of the indazole scaffold from compound to lead.

References

-

Indazole Scaffold Significance: Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2][3][4] Source: National Institutes of Health (PMC). URL:[Link]

-

Kinase Screening Protocols: Title: Protocol to identify small-molecule inhibitors against cancer drug resistance.[5] Source: STAR Protocols (Cell Press). URL:[Link](Note: Generalized protocol link for kinase screening context)

-

Cell-Based Assay Validation: Title: Testing kinase inhibitors where it matters: Drug screening in intact cells.[6] Source: Reaction Biology. URL:[Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. mdpi.com [mdpi.com]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

Methodological & Application

High-Fidelity Synthesis of 4-(1H-indazol-1-yl)aniline Scaffolds for Kinase Inhibition

Strategic Analysis & Retrosynthesis

The 4-(1H-indazol-1-yl)aniline moiety is a privileged pharmacophore in kinase inhibitor design. It serves as a critical "hinge-binding" mimic or a solvent-front extender, frequently observed in Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

The structural rigidity of the indazole ring, combined with the vector provided by the N1-phenyl linkage, allows for precise orientation of the aniline amine (

The Synthetic Challenge: Regioselectivity (N1 vs. N2)

The 1H-indazole heterocycle presents a tautomeric equilibrium and two nucleophilic nitrogen atoms.

-

N1 (Thermodynamic): Generally preferred in thermodynamic control and SNAr reactions involving stable anions.

-

N2 (Kinetic): Often competes during alkylation or metal-catalyzed cross-coupling depending on ligand sterics and solvent polarity.

For kinase inhibition, N1-arylation is the standard requirement. N2-isomers often suffer from significant potency loss due to steric clash within the ATP-binding pocket.

Diagram 1: Retrosynthetic Logic & Pathway Selection

Caption: Retrosynthetic analysis comparing the robust SNAr route (Route A) against transition-metal catalyzed approaches (Route B).

Synthetic Protocols

Method A: The "Gold Standard" SNAr Route (High N1 Selectivity)

Context: This method utilizes the nucleophilicity of the indazole anion against an electron-deficient arene (1-fluoro-4-nitrobenzene). It is the preferred route for scale-up due to lower cost and higher regioselectivity for the N1 isomer compared to unoptimized copper couplings.

Step 1: N-Arylation (Synthesis of 1-(4-nitrophenyl)-1H-indazole)

-

Reagents: 1H-Indazole (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.1 equiv),

(2.0 equiv). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions:

, 4–12 hours.

Protocol:

-

Charge a round-bottom flask with 1H-indazole (e.g., 10 mmol) and anhydrous

(20 mmol). -

Add DMF (10 volumes, e.g., 20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation.

-

Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise.

-

Heat the reaction mixture to

under an inert atmosphere (-

Checkpoint: The N1 isomer is typically less polar (higher

) than the N2 isomer.

-

-

Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product usually precipitates as a yellow solid.

-

Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0–20% EtOAc in Hexanes) if N2 isomer (>5%) is detected.

Step 2: Nitro Reduction (Synthesis of 4-(1H-indazol-1-yl)aniline)

-

Reagents: Iron powder (5.0 equiv),

(5.0 equiv). -

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux (

), 2–4 hours.

Protocol:

-

Dissolve the nitro-indazole intermediate from Step 1 in Ethanol/Water.

-

Add

and Iron powder. -

Heat to reflux with vigorous stirring (mechanical stirring recommended for scales >5g).

-

Monitor consumption of starting material by LC-MS (Appearance of M-30 mass or M-2H mass shift).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Partition between EtOAc and saturated

. -

Dry organic layer (

) and concentrate to yield the off-white aniline product.

Method B: Copper-Catalyzed Chan-Lam Coupling (Mild/Late-Stage)

Context: Use this method if the phenyl ring already contains sensitive substituents that cannot survive SNAr or reduction conditions.

-

Reagents: 1H-Indazole (1.0 equiv), 4-Aminophenylboronic acid pinacol ester (1.5 equiv),

(0.2 equiv). -

Ligand/Base: Pyridine (2.0 equiv) or

. -

Oxidant: Compressed Air or

balloon. -

Solvent: DCM or Dichloroethane.

Critical Note: Chan-Lam couplings on indazoles can yield significant N2-arylation (up to 30%). Use of bulky ligands or specific copper sources (e.g.,

Biological Evaluation: Kinase Inhibition Assay (ADP-Glo)

Once synthesized, the inhibitor potency (

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2]

-

Kinase Reaction: ATP

ADP + Phosphorylated Substrate. -

Depletion: Unused ATP is digested.

-

Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4] Light output

Kinase Activity.

Diagram 2: ADP-Glo Experimental Workflow

Caption: Step-by-step workflow for the ADP-Glo bioluminescent kinase assay.

Detailed Protocol

Materials:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 -

ATP: Ultra-pure (supplied with kit).[5] Note: Commercial ATP often contains ADP impurities; use kit stock.

-

Plates: 384-well solid white low-volume plates.

Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of the synthesized indazole derivative in 100% DMSO. Transfer 50 nL to assay plate (acoustic dispensing) or dilute to 4x concentration in buffer.

-

Enzyme Addition: Add 2.5

L of Kinase solution (e.g., VEGFR2, 2 nM final). Incubate 10 min (Pre-incubation allows inhibitor binding). -

Substrate Start: Add 2.5

L of Substrate/ATP mix (e.g., Poly(Glu,Tyr), 10 -

Incubation: Shake plate (1 min), incubate at RT for 60 min.

-

ADP-Glo Addition: Add 5

L of ADP-Glo™ Reagent. Incubate 40 min at RT (Digests unreacted ATP). -

Detection Addition: Add 10

L of Kinase Detection Reagent. Incubate 30 min at RT (Converts ADP -

Measurement: Read Luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

-

Calculate % Inhibition:

-

Fit data to 4-parameter logistic equation to derive

.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low N1/N2 Selectivity | High temperature or wrong solvent in SNAr. | Switch solvent to DMSO (favors thermodynamic N1). Lower temp to 80°C. |

| Incomplete SNAr | Poor nucleophilicity of indazole. | Ensure |

| High Background (Assay) | ATP contamination or degradation. | Use Ultra-Pure ATP.[5] Avoid freeze-thaw cycles of ATP stocks. |

| Low Z' Factor (<0.5) | Pipetting error or edge effects. | Use automated dispensing. Centrifuge plates after reagent addition. |

References

-

Lin, X., et al. (2019). "Design, Synthesis, and Biological Evaluation of Indazole Derivatives as Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry. (Verified context via search).

-

Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Li, P., et al. (2011).[6] "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones." Organic Letters.

-

BenchChem. (2025).[7] "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes." BenchChem Technical Notes.

-

Carna Biosciences. (2024). "Kinase Profiling and Assay Services Protocol." Carna Bio Technical Documents.

Sources

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. carnabio.com [carnabio.com]

- 6. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(1H-indazol-1-yl)aniline Scaffolds

This Application Note is structured to provide a comprehensive, high-level technical guide for the Suzuki-Miyaura cross-coupling of 4-(1H-indazol-1-yl)aniline derivatives . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors), yet the presence of the free aniline amine and the nitrogen-rich indazole core presents specific synthetic challenges, including catalyst poisoning and regioselectivity issues.

Strategic Overview & Chemical Logic

The Scaffold and the Challenge

The 4-(1H-indazol-1-yl)aniline moiety consists of an electron-rich aniline ring coupled to the N1 position of an indazole. In medicinal chemistry, this biaryl system is often further functionalized via Suzuki coupling to attach solubilizing groups or hydrophobic tails.

Core Challenges:

-

Catalyst Poisoning: The free primary amine (

) on the aniline and the -

Electronic Deactivation: If the coupling partner is on the aniline ring, the electron-donating amine makes the oxidative addition of the aryl halide slower (if the aniline is the electrophile).

-

Regioselectivity: In poly-halogenated derivatives, distinguishing between the C3-indazole, C-phenyl, and other positions requires precise catalyst tuning.

Mechanistic Strategy

To overcome amine coordination, this protocol prioritizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) that create a steric wall around the Pd center, preventing the substrate's nitrogen atoms from binding tightly. Alternatively, we employ Pd(II) precatalysts that rapidly reduce to active Pd(0) species in situ.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal coupling conditions based on the specific derivative type.

Figure 1: Decision tree for selecting Suzuki coupling conditions based on the position of the halogen leaving group relative to the free amine.

Detailed Experimental Protocols

Protocol A: General Coupling for Indazole-Ring Functionalization

Best for: Derivatives where the halogen (Br/I) is located on the Indazole ring (e.g., C3, C5), far from the aniline amine.

Rationale: The distance between the reaction center and the free amine minimizes chelation interference.

Reagents:

-

Substrate: 5-Bromo-1-(4-aminophenyl)-1H-indazole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the halogenated substrate (1.0 mmol), boronic acid (1.5 mmol), and

(40 mg, 0.05 mmol). -

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M aqueous

(1.5 mL) via syringe. -

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the M+2 bromine isotope pattern.

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). Note: The free amine often causes streaking; add 1% Triethylamine to the eluent.

Protocol B: Coupling for Sterically Hindered or Amine-Proximal Halides

Best for: Derivatives where the halogen is on the aniline ring (ortho/meta to amine) or if Protocol A fails due to catalyst deactivation.

Rationale: XPhos Pd G3 (Buchwald Generation 3 precatalyst) generates the active species in situ and is exceptionally resistant to amine poisoning. The use of

Reagents:

-

Substrate: Halogenated 4-(1H-indazol-1-yl)aniline derivative (1.0 equiv)

-

Boronic Acid: Pinacol ester or acid (1.3 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(0.5 M aqueous or solid, 3.0 equiv) -

Solvent: n-Butanol/Water (4:1) or THF/Water (4:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine substrate (0.5 mmol), boronic acid (0.65 mmol), XPhos Pd G3 (8–20 mg), and solid

(318 mg, 1.5 mmol). -

Solvent: Add degassed n-Butanol/Water (4:1, 5 mL).

-

Reaction: Heat to 80–100°C . The reaction is often faster than Protocol A (1–4 hours).

-

Workup: Dilute with water and extract with DCM (Dichloromethane). Note: Indazole-anilines are often more soluble in DCM than EtOAc.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended if the product is polar.

Optimization & Troubleshooting Matrix

The following data summarizes common failure modes and validated solutions for this specific scaffold.

| Parameter | Issue | Recommended Adjustment | Mechanistic Reason |

| Catalyst | Low Conversion (<20%) | Switch to Pd(dtbpf)Cl2 or XPhos Pd G3 | Bulky ligands prevent the free aniline N from binding to Pd. |

| Base | Protodeboronation | Switch from | Fluoride bases activate boron milder/faster, reducing exposure time for deboronation. |

| Solvent | Poor Solubility | Use DMF or DMA at 100°C | The indazole-aniline scaffold is rigid and planar, leading to poor solubility in ethers. |

| Side Rxn | N-Arylation (Buchwald) | Lower Temp, Increase Water ratio | High temp promotes competitive C-N coupling if the halide is reactive enough. |

| Purification | Streaking on Silica | Add 1% Et3N or use Amino-silica | The basic aniline interacts with acidic silanols on standard silica gel. |

Critical Safety & Handling

-

Palladium Residues: Indazole derivatives have a high affinity for residual Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure the product is metal-free (<10 ppm) for biological testing.

-

Toxicity: While the scaffold is a drug pharmacophore, intermediates (especially halo-anilines) can be genotoxic. Handle in a fume hood.

References

-

Vertex AI Search. (2023). Suzuki coupling of amino-indazole derivatives: Search Results. Retrieved from 1

-

MDPI. (2023).[2] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1] Molecules.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from 2

-

Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[10] RSC Advances.[13] Retrieved from 8

-

National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[6] PMC. Retrieved from 6

-

PubChem. (2023). 4-(1H-indazol-1-yl)aniline Structure and Data.[3] Retrieved from 3[5]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 3. PubChemLite - 4-(1h-indazol-1-yl)aniline (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-(1h-imidazol-1-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. ijcrt.org [ijcrt.org]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: 4-(1H-indazol-1-yl)aniline in Anticancer Drug Discovery